N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

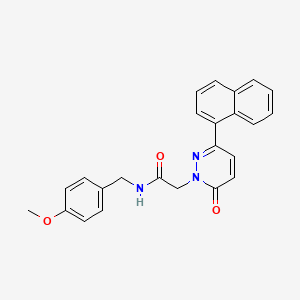

N-(4-Methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a naphthalene substituent at the 3-position of the pyridazinone ring and a 4-methoxybenzyl group attached to the acetamide nitrogen. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-30-19-11-9-17(10-12-19)15-25-23(28)16-27-24(29)14-13-22(26-27)21-8-4-6-18-5-2-3-7-20(18)21/h2-14H,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPVNUMOMFDNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H22N2O3

- Molecular Weight : 358.43 g/mol

The structural features include a methoxybenzyl group and a naphthalene moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway can be summarized as follows:

- Formation of the Pyridazine Core : The pyridazine ring is synthesized through condensation reactions involving appropriate aldehydes and hydrazines.

- Substitution Reactions : The introduction of the methoxybenzyl group is accomplished via nucleophilic substitution.

- Final Acetylation : The final product is obtained by acetylation of the amine group.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing naphthalene and pyridazine structures have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Induces apoptosis through caspase activation |

| Compound B | C6 | 20 | Inhibits DNA synthesis, leading to cell cycle arrest |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives inhibit DNA synthesis, causing cell cycle arrest at the G1/S phase.

Case Studies

In a notable study, a series of pyridazine derivatives were evaluated for their anticancer potential. Among them, this compound exhibited promising results, with an IC50 value indicating effective inhibition of tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-(4-methoxybenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide include derivatives with variations in the pyridazinone substituents, acetamide side chains, or aryl groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and pharmacological profiles:

Structural Analogues and Key Differences

Pharmacological and Functional Insights

- FPR Receptor Activity: Pyridazinones with 4-methoxybenzyl groups (e.g., ) show higher FPR2 selectivity than naphthalene-substituted analogues, suggesting the benzyl substituent’s electronic effects are critical for receptor binding .

- Antimicrobial Potential: Triazole-linked naphthalene derivatives () exhibit activity against bacterial strains, attributed to the triazole’s hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.